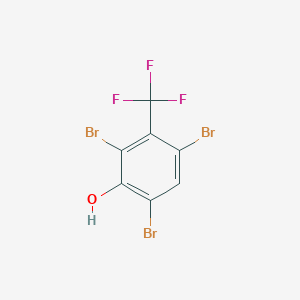

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Descripción

BenchChem offers high-quality 2,4,6-Tribromo-3-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromo-3-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tribromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDTIJKYXZZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623064 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-87-2 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2,4,6-Tribromo-3-(trifluoromethyl)phenol CAS number

An In-Depth Technical Guide to Substituted Phenols: A Case Study on the Elusive 2,4,6-Tribromo-3-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

Compound Identification and Structural Analogues

While 2,4,6-tribromo-3-(trifluoromethyl)phenol remains unlisted, a wealth of information can be gleaned from its structural parents and substituted analogues. The core structure combines the features of a brominated phenol with a trifluoromethyl group, each conferring distinct properties. Key analogues for this predictive analysis include:

-

2,4,6-Tribromophenol (TBP): A well-characterized compound used as a fungicide and flame retardant intermediate.[1][2]

-

Trifluoromethylphenols: These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

-

Other Substituted Phenols: Including methylated, fluorinated, and nitrated analogues which provide insight into the electronic and steric effects of various substituents.

The analysis of these analogues allows for a scientifically grounded estimation of the properties and behavior of the target compound.

Predicted Physicochemical Properties

The physicochemical properties of 2,4,6-tribromo-3-(trifluoromethyl)phenol are anticipated to be a composite of the effects of its substituents. The three bromine atoms will significantly increase the molecular weight and likely result in a solid at room temperature with a relatively high melting point. The trifluoromethyl group, a strong electron-withdrawing group, will influence the acidity of the phenolic hydroxyl group.

| Property | 2,4,6-Tribromophenol | 4-Nitro-3-(trifluoromethyl)phenol | 2,4,6-Tribromo-3-methylphenol | Predicted: 2,4,6-Tribromo-3-(trifluoromethyl)phenol |

| CAS Number | 118-79-6[1][2][4][5] | 88-30-2[6] | 4619-74-3[7] | Not Available |

| Molecular Formula | C₆H₃Br₃O[1][4][5] | C₇H₄F₃NO₃[6] | C₇H₅Br₃O[7] | C₇H₂Br₃F₃O |

| Molecular Weight | 330.80 g/mol [1][4] | 207.11 g/mol [6] | 344.83 g/mol [7] | ~398.8 g/mol |

| Appearance | White to pink solid[1] | Yellow Crystalline Powder[6] | - | Likely a crystalline solid |

| Melting Point | 95.5 °C[1][2] | 76-79 °C[6] | 81.5-85.5 °C[7] | Expected to be in a similar or slightly higher range |

| Boiling Point | 244 °C[2] | 135-138 °C at 0.01 mm Hg[6] | - | Expected to be high, likely with decomposition |

| Solubility in Water | Slightly soluble[2][8] | 15.05 g/L at 20 °C[6] | - | Predicted to have low water solubility |

Proposed Synthetic Pathway

A plausible synthetic route to 2,4,6-tribromo-3-(trifluoromethyl)phenol would likely involve a multi-step process, starting with a commercially available trifluoromethyl-substituted benzene derivative. A common strategy for the synthesis of trifluoromethylphenols involves the reaction of a trifluoromethylhalobenzene with a suitable benzylate, followed by hydrogenolysis.[3]

A proposed workflow for the synthesis is as follows:

Caption: Proposed two-step synthesis of 2,4,6-tribromo-3-(trifluoromethyl)phenol.

Experimental Protocol: Electrophilic Bromination of a Phenolic Compound (General Procedure)

-

Dissolution: Dissolve the starting phenol (in this case, the hypothetical 3-(trifluoromethyl)phenol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the reaction mixture at a controlled temperature, often at or below room temperature. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite solution.

-

Work-up and Isolation: Perform an aqueous work-up to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2,4,6-tribromo-3-(trifluoromethyl)phenol.

Predicted Spectroscopic Profile

The structural features of 2,4,6-tribromo-3-(trifluoromethyl)phenol would give rise to a distinct spectroscopic signature.

-

¹H NMR: A single proton signal would be expected in the aromatic region, corresponding to the hydrogen at the 5-position. The chemical shift of this proton would be influenced by the surrounding bromine and trifluoromethyl groups.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the hydroxyl group would be significantly deshielded, as would the carbon attached to the trifluoromethyl group. The chemical shifts of the brominated carbons would also be characteristic.

-

¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-Br stretches, and strong C-F stretches characteristic of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[9]

Potential Applications and Research Directions

Given the known applications of its structural analogues, 2,4,6-tribromo-3-(trifluoromethyl)phenol holds potential in several areas:

-

Drug Development: Trifluoromethylated compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability and lipophilicity. The combination with a phenolic scaffold could lead to the development of novel therapeutic agents.

-

Agrochemicals: Many pesticides and herbicides are halogenated and/or trifluoromethylated aromatic compounds.

-

Materials Science: Brominated compounds are widely used as flame retardants.[2] The introduction of a trifluoromethyl group could modify these properties, leading to new materials with enhanced thermal stability.

Safety and Handling

Based on the safety data for structurally related compounds, 2,4,6-tribromo-3-(trifluoromethyl)phenol should be handled with care.

-

Toxicity: Analogues are known to be toxic if swallowed, inhaled, or absorbed through the skin.[8][10]

-

Irritation: Severe irritation to the skin, eyes, and mucous membranes is expected.[8]

-

Environmental Hazards: Many brominated phenols are toxic to aquatic life with long-lasting effects.[11][12]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid generating dust.

-

In case of a spill, dampen the solid material with a suitable solvent like alcohol before cleanup to prevent airborne dust.[8]

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While 2,4,6-tribromo-3-(trifluoromethyl)phenol is not a commercially available compound with a designated CAS number, this in-depth technical guide provides a scientifically sound framework for its potential properties, synthesis, and applications. By drawing on the extensive data available for its structural analogues, researchers and drug development professionals can better anticipate its behavior and design future investigations into this promising, yet underexplored, chemical entity.

References

-

PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Cheméo. (n.d.). Phenol, 2,4,6-tribromo- (CAS 118-79-6). Retrieved from [Link]

-

Bristol University. (2011, December). 2,4,6-Tribromophenol - Molecule of the Month. Retrieved from [Link]

-

Chemsrc. (2025, September 15). 2,4,6-tribromo-3-fluorophenol | CAS#:319-98-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 4. Phenol, 2,4,6-tribromo- (CAS 118-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 6. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,4,6-TRIBROMO-3-METHYLPHENOL | 4619-74-3 [chemicalbook.com]

- 8. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

solubility of 2,4,6-Tribromo-3-(trifluoromethyl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromo-3-(trifluoromethyl)phenol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-Tribromo-3-(trifluoromethyl)phenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data summary to explain the underlying physicochemical principles and provide a robust framework for experimental determination.

Introduction: The Significance of Solubility

2,4,6-Tribromo-3-(trifluoromethyl)phenol is a halogenated and fluorinated aromatic compound. Its unique substitution pattern—three bromine atoms and a trifluoromethyl group on a phenol ring—suggests potential applications in fields such as materials science, as a synthetic intermediate, or in the development of biologically active molecules. Understanding its solubility is a critical first step in any application. Solubility data governs reaction kinetics, purification strategies (e.g., crystallization), formulation development, and the assessment of bioavailability and environmental fate.

This guide will navigate the theoretical underpinnings of this compound's solubility, address the current lack of public experimental data by providing a predictive analysis, and offer a detailed, field-proven protocol for its empirical determination.

Part 1: Physicochemical Characterization and Predictive Analysis

The molecule's structure is dominated by several key features that dictate its solubility:

-

Aromatic Phenol Core: The hydroxyl (-OH) group provides a site for hydrogen bond donation and acceptance, suggesting some affinity for polar, protic solvents.

-

Tribromination: The three bulky bromine atoms significantly increase the molecule's molecular weight and polarizability. This enhances van der Waals forces, which are crucial for interactions with non-polar and polar aprotic solvents.

-

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group. This property increases the acidity of the phenolic proton, which can influence interactions with basic solvents.

A comparison with a close analog, 2,4,6-tribromophenol, is instructive. 2,4,6-tribromophenol is known to be soluble in alcohols, ethers, and chloroform, but only slightly soluble in water. The addition of the -CF3 group in our target molecule is expected to further decrease its aqueous solubility due to its hydrophobicity while potentially enhancing its solubility in certain polar aprotic solvents.

Table 1: Predicted and Analog Physicochemical Properties

| Property | 2,4,6-Tribromo-3-(trifluoromethyl)phenol (Predicted) | 2,4,6-Tribromophenol (Experimental) | Rationale for Influence on Solubility |

| Molecular Weight | ~398.8 g/mol | 330.8 g/mol | Higher molecular weight generally requires more energy to dissolve, potentially lowering solubility. |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted > 4.5) | 3.8 - 4.2 | A high LogP value strongly indicates a preference for non-polar, lipophilic environments over aqueous media. |

| pKa | Lower than Phenol (~9.9) | ~6.7 | The electron-withdrawing -CF3 and -Br groups increase the acidity of the phenolic proton, enhancing solubility in basic organic solvents. |

| Hydrogen Bond Donors | 1 (from -OH) | 1 (from -OH) | Allows for specific interactions with hydrogen bond accepting solvents like alcohols, ethers, and ketones. |

| Hydrogen Bond Acceptors | 1 (from -OH) | 1 (from -OH) | Allows for specific interactions with hydrogen bond donating solvents like alcohols. |

Part 2: A Step-by-Step Protocol for Experimental Solubility Determination

Given the absence of published data, the following protocol provides a robust, self-validating methodology for determining the solubility of 2,4,6-Tribromo-3-(trifluoromethyl)phenol in a range of organic solvents. The isothermal shake-flask method is the gold standard for its reliability and simplicity.

Diagram of the Experimental Workflow

Discovery and Regioselective Synthesis of 2,4,6-Tribromo-3-(trifluoromethyl)phenol: A Technical Guide

Introduction & Chemical Identity

2,4,6-Tribromo-3-(trifluoromethyl)phenol (CAS: 384-87-2)[1] is a highly halogenated aromatic compound utilized as a critical building block in the development of advanced agrochemicals, flame retardants, and pharmaceuticals. Characterized by the molecular formula C₇H₂Br₃F₃O, this molecule presents a fascinating case study in electrophilic aromatic substitution (EAS). The presence of both a strongly activating hydroxyl (-OH) group and a strongly deactivating trifluoromethyl (-CF₃) group creates a unique electronic "tug-of-war" on the benzene ring, dictating strict regiochemical outcomes during synthesis[2].

The Core Discovery and Electronic Causality

The foundational synthesis and isolation of 2,4,6-tribromo-3-(trifluoromethyl)phenol was first detailed by[3]. Prior to this discovery, the bromination of standard phenols was known to proceed instantaneously in aqueous media to yield tribromophenols. However, the introduction of the -CF₃ group fundamentally alters the ring's electron density.

Causality of Regioselectivity: The -OH group at the C1 position is a strong π -donor, directing electrophiles to the ortho (C2, C6) and para (C4) positions. Conversely, the -CF₃ group at the C3 position is a powerful σ -acceptor (via induction) and π -acceptor (via negative hyperconjugation), which strongly deactivates the ring and directs meta (to C5). Because activating groups dominate deactivating groups in EAS, substitution is exclusively driven by the hydroxyl group to C2, C4, and C6. However, the overall deactivation of the ring means that, unlike phenol, 3-(trifluoromethyl)phenol resists exhaustive bromination, requiring specific solvent conditions to force the reaction to the tribrominated state[3].

Mechanistic Pathway & Structural Validation

The bromination of 3-(trifluoromethyl)phenol proceeds stepwise. The first bromine additions occur at the less sterically hindered C4 (para to -OH) and C6 (ortho to -OH, para to -CF₃) positions. The C2 position, flanked by both the -OH and -CF₃ groups, is highly sterically hindered and is only brominated under forcing conditions with excess reagent[3].

A Note on IUPAC Numbering: When discussing regiochemistry, it is conceptually easier to fix the -CF₃ group at position 3. However, standard IUPAC nomenclature requires the lowest possible locant numbers. Thus, bromination at the C6 position (ortho to -OH) results in a renumbering of the ring to 2-bromo-5-(trifluoromethyl)phenol . Similarly, bromination at both C4 and C6 yields 2,4-dibromo-5-(trifluoromethyl)phenol [3].

Self-Validating Structural Proof: In an era before routine NMR spectroscopy, McBee and Rapkin validated the regiochemistry of their products through a self-validating chemical degradation system. By subjecting the isolated bromophenols to concentrated sulfuric acid, the -CF₃ group was hydrolyzed to a carboxylic acid (-COOH). For example, hydrolysis of 2-bromo-5-(trifluoromethyl)phenol yielded 4-bromo-3-hydroxybenzoic acid (M.P. 225-226 °C), a known compound[3]. This unequivocally confirmed the substitution patterns without relying on spectral inference, establishing a perfectly self-validating experimental loop.

Electrophilic bromination pathway of 3-(trifluoromethyl)phenol to the tribrominated target.

Experimental Methodologies: Step-by-Step Protocols

The choice of solvent is the primary causal factor in determining the extent of bromination. Aqueous conditions limit solubility and yield only dibrominated products, while non-polar solvents allow for the high concentrations needed for exhaustive bromination[3].

Protocol A: Aqueous Bromination (Yielding Dibromo Intermediates)

Causality: Water facilitates the partial ionization of the phenol into the highly reactive phenoxide ion, accelerating the reaction. However, the low aqueous solubility of 3-(trifluoromethyl)phenol limits the reaction to dilute concentrations, arresting the sequence at the dibromo stage[3].

-

Preparation: Suspend 10.0 g of 3-(trifluoromethyl)phenol in 500 mL of distilled water.

-

Reagent Addition: Add an excess of saturated bromine water dropwise at 25 °C under vigorous mechanical stirring.

-

Observation: A slow reaction occurs, characterized by the gradual decolorization of the bromine and the separation of a heavy, oily layer.

-

Isolation: Extract the aqueous mixture with diethyl ether. Wash the organic layer with 10% sodium bisulfite (NaHSO₃) to quench unreacted bromine.

-

Purification: Dry over anhydrous MgSO₄, evaporate the ether, and distill the residue under reduced pressure to isolate 2,4-dibromo-5-(trifluoromethyl)phenol.

Protocol B: Exhaustive Bromination in Carbon Tetrachloride (Targeting Tribromo)

Causality: Carbon tetrachloride (CCl₄) provides complete solubility for the starting material, allowing for a high-concentration environment. Although Br₂ is less polarized in CCl₄, the ability to reflux the concentrated mixture provides the thermal energy required to force the sterically hindered C2 position to react[3].

-

Dissolution: Dissolve 50.0 g of 3-(trifluoromethyl)phenol in 200 mL of anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser and an HBr gas trap.

-

Bromine Addition: Slowly add 3.5 molar equivalents of elemental bromine (Br₂) dissolved in 50 mL of CCl₄.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 76 °C). The slower reaction rate of the deactivated ring necessitates extended heating (typically 12–24 hours) until HBr evolution ceases.

-

Quenching: Cool the mixture to room temperature and wash sequentially with 10% NaHSO₃ and saturated NaHCO₃ to neutralize acids.

-

Crystallization: Remove the CCl₄ under vacuum. The resulting crude mixture contains mono-, di-, and tri-brominated species. Recrystallize the residue from cold pentane to precipitate the target 2,4,6-tribromo-3-(trifluoromethyl)phenol as a white solid[3].

Quantitative Data & Product Distribution

The following table summarizes the product distribution and physical properties obtained during systematic bromination studies[3].

| Fixed-Ring Position (CF₃ at C3) | IUPAC Nomenclature | Yield / Observation | Melting / Boiling Point |

| 6-Bromo-3-CF₃-phenol | 2-Bromo-5-(trifluoromethyl)phenol | Major mono-bromo | B.P. ~60 °C (at 4 mmHg) |

| 4-Bromo-3-CF₃-phenol | 4-Bromo-3-(trifluoromethyl)phenol | Minor mono-bromo | M.P. 225-226 °C (Hydrolyzed) |

| 4,6-Dibromo-3-CF₃-phenol | 2,4-Dibromo-5-(trifluoromethyl)phenol | Major di-bromo | - |

| 2,6-Dibromo-3-CF₃-phenol | 2,6-Dibromo-3-(trifluoromethyl)phenol | Minor di-bromo | - |

| 2,4,6-Tribromo-3-CF₃-phenol | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | Target Product | M.P. 43–44 °C |

Applications in Modern Drug Development

In contemporary medicinal chemistry, the 2,4,6-tribromo-3-(trifluoromethyl)phenol motif is leveraged for its extreme lipophilicity and unique halogen bonding capabilities. The electron-withdrawing nature of the three bromine atoms and the -CF₃ group drastically lowers the pKa of the phenolic proton, rendering it highly acidic compared to standard phenols. This makes it an excellent bioisostere for acidic pharmacophores and a robust leaving group in the synthesis of complex trifluoromethylated ethers and active pharmaceutical ingredients (APIs).

References

-

Title: Bromination of 3-(Trifluoromethyl)-phenol Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 1951, 73, 3, 1366–1367) URL: [Link]

-

Title: m-trifluoromethylphenol (CAS 98-17-9) Source: LookChem URL: [Link]

Sources

Advanced Safety and Handling Whitepaper: 2,4,6-Tribromo-3-(trifluoromethyl)phenol in Pharmaceutical Synthesis

As drug development increasingly relies on highly functionalized halogenated building blocks to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), compounds like 2,4,6-Tribromo-3-(trifluoromethyl)phenol (CAS: 384-87-2) have become critical intermediates. However, the exact structural features that make this molecule synthetically valuable—its dense halogenation and strong electron-withdrawing groups—also impart severe toxicological and handling risks.

This technical guide transcends a standard Safety Data Sheet (SDS). Designed for researchers and process chemists, it synthesizes the physicochemical causality of the molecule with field-proven protocols for safe handling, synthetic application, and environmental remediation.

Core Chemical Identity & Structural Causality

The reactivity and hazard profile of 2,4,6-Tribromo-3-(trifluoromethyl)phenol are dictated by the synergistic effects of its substituents:

-

The Trifluoromethyl (-CF₃) Group: Positioned at the meta position relative to the hydroxyl group, the -CF₃ moiety exerts a powerful inductive electron-withdrawing effect. This drastically increases the lipophilicity (LogP) of the molecule, facilitating rapid penetration through standard personal protective equipment (PPE) and biological membranes.

-

The Tribromo (-Br₃) Substitution: Bromine atoms at the 2, 4, and 6 positions provide immense steric hindrance around the phenolic oxygen. More importantly, their combined inductive effects, paired with the -CF₃ group, significantly lower the pKa of the phenolic proton.

Unlike standard phenol (pKa ~10), this compound is highly acidic. At physiological pH, it exists predominantly as a phenoxide anion, which alters its biodistribution and reactivity.

Quantitative Physicochemical Profile

To predict its behavior in both synthetic and biological systems, we summarize the core quantitative data derived from structure-activity relationship (SAR) models and chemical databases [1].

| Parameter | Value / Description | Causality / Implication |

| CAS Number | 384-87-2 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₇H₂Br₃F₃O | High halogen-to-carbon ratio indicates persistence. |

| Molecular Weight | 398.80 g/mol | Heavy molecule; prone to bioaccumulation. |

| Predicted pKa | ~4.5 - 5.2 | Highly acidic for a phenol; easily deprotonated by mild bases. |

| Predicted LogP | ~4.8 - 5.5 | Highly lipophilic; readily crosses lipid bilayers and standard latex. |

| Physical State | Solid / Crystalline | Dust generation poses a severe inhalation hazard. |

Molecular Toxicology & Occupational Hazards

Understanding the toxicological mechanism is critical for establishing robust safety controls. Polyhalogenated phenols do not merely cause topical irritation; they are systemic disruptors.

Based on toxicological assessments of the structurally analogous 2,4,6-tribromophenol (TBP), this compound acts as a potent uncoupler of oxidative phosphorylation in mitochondria [2]. Furthermore, in vitro studies on human neuroblastoma cells demonstrate that heavy brominated phenols induce neurotoxicity by altering acetylcholinesterase (AChE) activity, halting cell proliferation, and inducing apoptosis at high concentrations[3].

Because of its structural resemblance to heavily halogenated thyroid hormones (e.g., Thyroxine/T4), it also presents a severe risk of endocrine disruption.

Fig 1: Toxicity pathways of polyhalogenated phenols via membrane penetration.

Field-Proven Safety & Handling Protocols

Standard safety data sheets often provide generic advice (e.g., "wear gloves"). In a rigorous laboratory setting, the physicochemical properties of 2,4,6-Tribromo-3-(trifluoromethyl)phenol demand specific, targeted interventions.

-

Dermal Protection: The high LogP value means this compound will rapidly permeate latex and thin nitrile. Protocol: Utilize double-layered, chemical-resistant gloves (butyl rubber or heavy-duty neoprene outer, nitrile inner). Inspect gloves for micro-tears before handling.

-

Inhalation Controls: Due to the risk of mucosal irritation and systemic neurotoxicity from inhaled dust, all handling, weighing, and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood equipped with HEPA and organic vapor filtration.

-

Spill Mitigation: Do not use water to clean spills, as it will merely spread the lipophilic solid. Protocol: Cover the spill with an alkaline absorbent (e.g., sodium carbonate). The base deprotonates the phenol, converting it into a water-soluble sodium phenoxide salt, which can then be safely swept up and disposed of as hazardous halogenated waste.

Experimental Workflows & Remediation

The following protocols are designed as self-validating systems, ensuring that both the synthetic application and the subsequent waste degradation are tightly controlled.

Fig 2: Synthetic workflow and integrated AOP waste degradation process.

Protocol A: Controlled O-Alkylation (Synthetic Application)

Because of the extreme steric hindrance and high acidity of this compound, standard etherification protocols must be adjusted.

-

Solvent Selection: Dissolve 2,4,6-Tribromo-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Causality: DMF provides the high dielectric constant necessary to stabilize the bulky phenoxide anion, accelerating the subsequent Sₙ2 reaction.

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature. Causality: The high acidity of the phenol allows the use of a mild base. Avoid strong bases like NaH, which can induce unwanted side reactions or debromination.

-

Electrophilic Addition: Introduce the alkyl halide (1.2 eq) dropwise. Heat to 60°C if necessary to overcome steric hindrance.

-

Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the highly UV-active starting material spot confirms quantitative conversion.

-

Quench: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Protocol B: Fe(II)-Activated CaSO₃ Advanced Oxidation (Waste Remediation)

Polyhalogenated phenols are persistent environmental pollutants and cannot be disposed of in standard aqueous waste streams. We employ an Advanced Oxidation Process (AOP) to cleave the C-Br bonds before disposal, neutralizing its ecological toxicity [4].

-

Acidification: Adjust the aqueous waste effluent containing the unreacted phenol to pH 3.5–4.0 using 1M H₂SO₄. Causality: This specific acidic range optimizes the solubility and slow-release kinetics of S(IV) from CaSO₃ while maintaining the catalytic Fe(II)/Fe(III) redox cycle.

-

Catalyst Addition: Add solid CaSO₃ (10 mM equivalent) and FeSO₄ (1 mM equivalent) to the effluent under continuous stirring.

-

Radical Generation & Validation: Allow the reaction to proceed for 60 minutes. The system generates sulfate radicals (SO₄•−) that selectively attack the C-Br bonds. Validation: Monitor the degradation via UV-Vis spectroscopy; the aromatic absorbance peak (~280-290 nm) will systematically flatten as ring cleavage occurs.

-

Neutralization: Adjust the pH to 7.0 using NaOH to precipitate iron hydroxides. Filter the solution and dispose of the detoxified, debrominated filtrate according to local environmental regulations.

References

-

HELCOM Assessment on Hazardous Substances - 2,4,6-Tribromophenol (TBP) Environmental Impact and Toxicity Mechanisms. Helsinki Commission. Available at:[Link]

-

Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro - Toxicology in Vitro. ResearchGate / NIH. Available at: [Link]

-

Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process - Water Treatment and Remediation. MDPI. Available at: [Link]

Advanced Handling and Storage Protocols for 2,4,6-Tribromo-3-(trifluoromethyl)phenol

Executive Summary

2,4,6-Tribromo-3-(trifluoromethyl)phenol (CAS: 384-87-2) is a highly substituted, electron-deficient aromatic compound utilized extensively as a versatile building block in the synthesis of advanced agrochemicals and pharmaceuticals[1][2]. The convergence of three massive bromine atoms and a highly electronegative trifluoromethyl group on a phenolic core creates a unique, highly reactive physicochemical profile. For drug development professionals and synthetic chemists, understanding the causality between this molecular architecture and its macroscopic behavior is critical for designing safe, effective handling and storage protocols[2].

Physicochemical Profiling & Mechanistic Hazards

To handle this compound safely, one must first understand the structural causality driving its hazard profile. The quantitative data for this compound is summarized below.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol |

| CAS Registry Number | 384-87-2 |

| Molecular Formula | C7H2Br3F3O |

| Molecular Weight | 398.8 g/mol |

| Recommended Storage Temp | 0-5°C |

Mechanistic Causality of Hazards

Standard safety data sheets often list hazards without explaining the why. As application scientists, we must look at the structural drivers:

-

Hyper-Acidity of the Phenolic Proton: The synergistic electron-withdrawing effects (both inductive and mesomeric) of the trifluoromethyl (-CF₃) and tribromo substituents drastically lower the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. This renders the compound highly reactive toward bases, necessitating strict segregation from alkaline materials to prevent violent, exothermic deprotonation[3].

-

Enhanced Lipophilicity and Dermal Toxicity: The -CF₃ group significantly increases the compound's partition coefficient (LogP). In practical laboratory terms, this extreme lipophilicity facilitates rapid penetration through standard laboratory PPE (such as latex or thin nitrile gloves) and dermal layers, leading to acute systemic toxicity upon exposure[4].

-

Photolytic Vulnerability: The carbon-bromine (C-Br) bonds are susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or intense ambient light, generating highly reactive bromine radicals. This degradation pathway mandates actinic (amber) storage solutions to preserve compound integrity[2].

Mechanistic causality between molecular structure and handling protocols.

Self-Validating Storage Architecture

To maintain compound integrity and laboratory safety, a self-validating storage system must be implemented. The recommended storage temperature for 2,4,6-Tribromo-3-(trifluoromethyl)phenol is strictly 0-5°C.

Step-by-Step Storage Protocol:

-

Primary Containment: Transfer the compound into an amber borosilicate glass vial equipped with a PTFE (Teflon)-lined screw cap. The amber glass mitigates photolytic C-Br cleavage, while the PTFE liner prevents chemical degradation of the seal[2].

-

Atmospheric Control (Inerting): Purge the headspace of the primary vial with high-purity Argon or Nitrogen gas before sealing to prevent oxidative degradation.

-

Secondary Containment & Validation: Place the primary vial inside a secondary high-density polyethylene (HDPE) container. Introduce a cobalt-free indicating silica gel packet into the secondary container.

-

Self-Validation: The silica gel serves as a visual validation matrix. If the indicator transitions from blue/orange to pink/green, the moisture barrier has been compromised, alerting the user to re-seal the primary container before hydrolysis can occur.

-

-

Temperature & Segregation: Store the secondary container in a monitored refrigerator at 0-5°C. Ensure the storage zone is strictly segregated from strong bases, amines, and oxidizing agents[3].

Experimental Handling Workflow

When dispensing or utilizing 2,4,6-Tribromo-3-(trifluoromethyl)phenol in synthetic workflows, standard benchtop handling is insufficient due to its toxicity and environmental hazard profile[4].

Step-by-Step Handling Methodology:

-

PPE Selection: Don a chemically resistant lab coat, protective goggles, and heavy-duty butyl rubber gloves. If butyl rubber is unavailable, utilize a double-gloving technique with extended-cuff nitrile gloves, changing the outer pair immediately upon suspected contact[3][4].

-

Environmental Control: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. This mitigates inhalation risks associated with halogenated dust or vapors[3].

-

Static Mitigation: Because fine powders of halogenated aromatics can pose a dust explosion hazard, ground all metal spatulas and weighing balances. Use anti-static weighing boats.

-

Dispensing: Slowly transfer the required mass using a ceramic or grounded stainless-steel spatula. Immediately re-purge the source container with inert gas and return it to 0-5°C storage.

-

Equipment Decontamination: Post-dispensing, wipe down the balance and surrounding hood area with an isopropanol-soaked lint-free cloth, disposing of the cloth in a designated halogenated waste receptacle[3].

Emergency Response & Waste Management

Halogenated phenols are classified as severe environmental hazards and marine pollutants[4].

-

Spill Response: In the event of a spill, do not use water. Cover the spill with a dry, inert absorbent material (e.g., diatomaceous earth or vermiculite). Sweep mechanically without generating dust and place into a sealed, labeled hazardous waste container[3].

-

Waste Disposal: All waste containing 2,4,6-Tribromo-3-(trifluoromethyl)phenol must be categorized strictly as "Halogenated Organic Waste." It must be incinerated at a licensed facility equipped with acid-gas scrubbers to neutralize the highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) emissions generated during combustion[3].

References

- 2,4,6-Tribromo-3-trifluoromethyl-phenol | 384-87-2 - Sigma-Aldrich Sigma-Aldrich.

- 2,4,6-Tribromo-3-(trifluorometil)

- Bromination of 3-(Trifluoromethyl)

- SAFETY DATA SHEET - MilliporeSigma MilliporeSigma.

- 2,4,6-Tribromophenol - Safety D

- 2,4,6-Tribromophenol - Material Safety Data Sheet (MSDS) - ChemicalBull ChemicalBull.

Sources

Reactivity and Synthetic Methodologies of 2,4,6-Tribromo-3-(trifluoromethyl)phenol: A Comprehensive Technical Guide

Executive Summary

2,4,6-Tribromo-3-(trifluoromethyl)phenol (CAS: 384-87-2) is a highly functionalized, sterically hindered aromatic compound that serves as a specialized building block in advanced organic synthesis. The parent scaffold, 3-(trifluoromethyl)phenol, is a critical precursor in the development of major agrochemicals, including the broad-spectrum herbicide Diflufenican[1]. However, the exhaustive bromination of this scaffold to yield the tribromo derivative presents unique mechanistic challenges due to the conflicting electronic effects of its substituents.

This technical guide provides an in-depth analysis of the regioselectivity, solvent-dependent causality, and self-validating experimental protocols required to synthesize and isolate 2,4,6-tribromo-3-(trifluoromethyl)phenol[2].

Structural Reactivity & Mechanistic Causality

The reactivity of 3-(trifluoromethyl)phenol toward electrophilic aromatic substitution (SEAr) is governed by a classic "push-pull" electronic system:

-

The Hydroxyl Group (-OH): Acts as a strong π -electron donor (+M effect), highly activating the ring and directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-

The Trifluoromethyl Group (-CF3): Acts as a strong σ -electron withdrawing group (-I effect) and hyperconjugative deactivator, directing electrophiles to the meta positions (C1, C5).

Because the -OH group's activating power dominates the deactivating nature of the -CF3 group, bromination occurs exclusively at the C2, C4, and C6 positions. However, the strong electron-withdrawing nature of the -CF3 group significantly reduces the overall reaction rate of successive brominations. Furthermore, the steric bulk of the -CF3 group at C3 creates immense steric hindrance at the adjacent C2 and C4 positions, requiring forcing conditions (excess halogen, specific solvent systems, and extended reaction times) to achieve exhaustive tribromination[2].

Logic flow of electronic directing effects in the bromination of 3-(trifluoromethyl)phenol.

Synthetic Methodologies: Solvent Effects and Causality

The choice of solvent fundamentally alters the product distribution during the bromination of 3-(trifluoromethyl)phenol. Understanding the causality behind these solvent effects is critical for targeted synthesis.

Carbon Tetrachloride (CCl4) vs. Bromine Water

-

Aqueous Systems (Bromine Water): While water polarizes the bromine molecule (enhancing the electrophilicity of Br2 via hypobromous acid formation), the starting material, 3-(trifluoromethyl)phenol, is highly hydrophobic and relatively insoluble in water. Consequently, bromination in aqueous media is limited by mass transfer. The reaction typically halts at the dibrominated stage, yielding 2,4-dibromo-5-(trifluoromethyl)phenol in ~70% yield, as the heavily brominated intermediate rapidly precipitates out of the dilute solution before tribromination can occur[2].

-

Non-Polar Systems (CCl4): In carbon tetrachloride, the starting phenol is fully soluble. Although the intrinsic rate of electrophilic attack is slower in non-polar media, the complete solvation of the mono- and dibrominated intermediates allows the reaction to proceed to exhaustive tribromination when excess bromine is applied. This results in a complex mixture of mono-, di-, and tribrominated products that must be carefully fractionated[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound [3]

| Property | Value |

|---|---|

| Chemical Name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol |

| CAS Number | 384-87-2 |

| Molecular Formula | C7H2Br3F3O |

| Molecular Weight | 398.8 g/mol |

| Melting Point | 43–44 °C |

| Appearance | White crystalline solid |

Table 2: Bromination Product Distribution by Solvent [2]

| Solvent System | Dominant Product(s) | Mechanistic Causality |

|---|---|---|

| Carbon Tetrachloride (CCl4) | Mono-, Di-, and Tribromo mixture | Complete solubility allows continuous bromination; slower reaction rate requires excess Br2. |

| Bromine Water | 2,4-Dibromo-5-(trifluoromethyl)phenol | Low solubility of the starting phenol limits exhaustive tribromination; the dibromo product precipitates. |

Experimental Protocol: Isolation of the Tribromo Derivative

To isolate pure 2,4,6-tribromo-3-(trifluoromethyl)phenol from the complex mixture generated in CCl4, a rigorous, self-validating purification protocol must be employed. The following methodology relies on boiling point differentials and low-temperature crystallization.

Step-by-Step Methodology:

-

Reaction Execution: Dissolve 3-(trifluoromethyl)phenol in CCl4. Add an excess of elemental bromine (Br2) dropwise under controlled ambient conditions. Allow the reaction to proceed to completion.

-

Primary Fractionation (Vacuum Distillation): Subject the crude reaction mixture to vacuum distillation. The mono- and dibrominated isomers possess lower boiling points and will distill over. The target tribrominated compound will remain in the dark, highly viscous pot residue.

-

Solvent Extraction: Dissolve the dark pot residue in high-boiling petroleum ether (90–100 °C).

-

Decolorization: Add activated carbon (Norite) to the hot solution to adsorb polymeric byproducts and unreacted bromine species. Filter the solution while hot. Self-Validation Check: The filtrate must transition from dark brown/black to a light yellow oil upon vacuum evaporation of the solvent.

-

Low-Temperature Crystallization: Dissolve the resulting light yellow oil in pentane. Immerse the flask in a Dry Ice/acetone bath (-78 °C). The drastic reduction in solubility will force the 2,4,6-tribromo-3-(trifluoromethyl)phenol to precipitate as a solid.

-

Verification: Filter the cold solution and repeat the pentane crystallization until a pure white solid is obtained. Self-Validation Check: The final product must exhibit a sharp melting point of 43–44 °C.

Step-by-step isolation workflow for 2,4,6-tribromo-3-(trifluoromethyl)phenol.

Downstream Applications in Drug Development

The isolated 2,4,6-tribromo-3-(trifluoromethyl)phenol is a highly valuable synthon. The presence of three labile carbon-bromine bonds on an electron-deficient aromatic ring makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). By selectively coupling at the less sterically hindered C6 position first, researchers can build complex, multi-ring systems featuring a highly stable, lipophilic trifluoromethyl group—a structural motif highly prized in modern pharmacophore design to increase metabolic stability and membrane permeability.

Sources

Application Note: Synthesis and Isolation of 2,4,6-Tribromo-3-(trifluoromethyl)phenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic control, and step-by-step protocol for exhaustive electrophilic aromatic bromination.

Mechanistic Rationale & Directing Group Synergy

The synthesis of 2,4,6-tribromo-3-(trifluoromethyl)phenol (CAS 384-87-2) is a highly instructive model of exhaustive electrophilic aromatic substitution. As a critical building block for advanced agrochemicals, flame retardants, and pharmaceutical intermediates, obtaining this heavily halogenated phenol requires precise control over competing electronic effects and kinetic bottlenecks.

The starting material,, possesses two functional groups with diametrically opposed electronic influences:

-

The Hydroxyl (-OH) Group: A strongly activating, electron-donating group (EDG) that directs incoming electrophiles to the ortho (2, 6) and para (4) positions.

-

The Trifluoromethyl (-CF 3 ) Group: A strongly deactivating, electron-withdrawing group (EWG) that directs to the meta positions (3, 5).

Because the -CF 3 group occupies the 3-position, the positions ortho and para to the -OH group (2, 4, and 6) are simultaneously ortho and para to the -CF 3 group. Despite the deactivating nature of the -CF 3 moiety, the overwhelming activating power of the phenolic -OH group dictates the regiochemistry. Consequently, electrophilic bromination occurs exclusively at the 2, 4, and 6 positions, as documented in foundational studies on.

Kinetic Bottlenecks in Exhaustive Bromination

The reaction proceeds in a stepwise manner. The initial mono-bromination is highly exothermic and rapid due to the activated ring. However, each subsequent bromine addition introduces significant steric hindrance and inductive electron withdrawal, progressively deactivating the ring. To overcome the kinetic bottleneck of the final bromination step, a stoichiometric excess of bromine and extended reaction times are mandatory to drive the system to its thermodynamic sink.

Figure 1: Kinetic pathway of the exhaustive electrophilic bromination.

Strategic Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., the decolorization of bromine) and in-process controls (TLC) ensure that the operator can monitor the transition from kinetic intermediates to the final thermodynamic product.

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Reagents and Materials

-

Substrate: 3-(Trifluoromethyl)phenol (1.0 equiv)

-

Reagent: Elemental Bromine (Br 2 ) (3.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 10% Aqueous Sodium Thiosulfate (Na 2 S 2 O 3 )

-

Purification: Pentane (for crystallization), Anhydrous MgSO 4

Step-by-Step Execution

Step 1: Substrate Dissolution Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel with 3-(trifluoromethyl)phenol. Dissolve the substrate in DCM to achieve a 0.5 M concentration.

-

Causality: A non-polar, aprotic solvent ensures complete substrate solubility while acting as a heat sink to moderate the highly exothermic initial mono-bromination.

Step 2: Controlled Electrophilic Addition Cool the reaction vessel to 0 °C using an ice-water bath. Place elemental bromine (3.5 equiv) in the addition funnel. Add the bromine dropwise over 30–45 minutes.

-

Causality & Validation: Dropwise addition at 0 °C prevents solvent boil-off and suppresses oxidative side-reactions. The deep red color of the bromine will rapidly dissipate upon hitting the solution during the first equivalent's addition, visually validating the fast mono-bromination kinetics. As di- and tri-bromination begin, the red color will persist longer.

Step 3: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for an additional 4–6 hours.

-

Causality: The final bromination step faces a high activation energy barrier due to severe steric crowding around the -CF 3 and -OH groups. Prolonged stirring with an excess of bromine is required to drive the reaction to completion. Monitor via TLC (Hexanes/EtOAc) until di-bromo intermediates are fully consumed.

Step 4: Reductive Quench Once complete conversion is confirmed, cool the flask back to 0 °C. Slowly add 10% aqueous Na 2 S 2 O 3 dropwise until the organic layer is completely decolorized (turns from red/orange to pale yellow).

-

Causality: Thiosulfate reduces highly toxic, unreacted Br 2 into benign, water-soluble bromide salts. This halts the reaction, prevents over-oxidation during workup, and ensures operator safety.

Step 5: Extraction and Drying Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO 4 . Filter and concentrate under reduced pressure to yield a crude light-yellow oil.

Step 6: Low-Temperature Crystallization Dissolve the crude oil in a minimal volume of pentane. Immerse the flask in a Dry Ice/acetone bath. Filter the resulting white solid cold.

-

Causality: The target molecule is highly lipophilic but possesses a low melting point (43–44 °C). At room temperature, trace impurities can depress the melting point, causing the product to "oil out." Forcing supersaturation at ultra-low temperatures in a non-polar solvent selectively crystallizes the pure tribrominated product while leaving under-brominated impurities dissolved[1].

Quantitative Data & Analytical Metrics

To ensure accurate characterization and tracking of the reaction progress, the physicochemical properties of the starting material and the final product are summarized below.

| Property | Starting Material | Target Product |

| Chemical Name | 3-(Trifluoromethyl)phenol | 2,4,6-Tribromo-3-(trifluoromethyl)phenol |

| CAS Number | 98-17-9 | 384-87-2 |

| Molecular Formula | C 7 H 5 F 3 O | C 7 H 2 Br 3 F 3 O |

| Molecular Weight | 162.11 g/mol | 398.80 g/mol |

| Physical State (RT) | Clear yellow liquid | White to off-white solid |

| Melting Point | -2.0 to -1.8 °C | 43.0 – 44.0 °C |

| Boiling Point | 178 – 179 °C | N/A (Decomposes before boiling) |

| Density | 1.333 g/mL | > 2.0 g/mL (Estimated) |

References

Application Note: 2,4,6-Tribromo-3-(trifluoromethyl)phenol as a Strategic Building Block in Pharmaceutical Development

Executive Summary & Strategic Utility

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, drastically altering metabolic stability, lipophilicity, and target binding affinity[1]. 2,4,6-Tribromo-3-(trifluoromethyl)phenol (CAS: 384-87-2)[2] represents an exceptionally versatile, albeit complex, building block. Synthesized originally via the exhaustive bromination of 3-(trifluoromethyl)phenol[3], this polyhalogenated intermediate offers a unique template for constructing sterically congested, highly functionalized aromatic systems commonly found in kinase inhibitors and nuclear receptor ligands.

The causality behind selecting this specific building block lies in its orthogonal reactivity:

-

The Trifluoromethyl ( −CF3 ) Group: Acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but highly activating it for transition-metal-catalyzed oxidative addition.

-

The Phenolic Hydroxyl ( −OH ): The combined inductive effects of three bromine atoms and the −CF3 group significantly lower the pKa of the phenol, making it highly acidic and an excellent candidate for rapid O -alkylation or diaryl ether formation via Ullmann-type couplings.

-

Tribromo Substitution: Provides three distinct vectors for cross-coupling. The steric and electronic disparities between C-2, C-4, and C-6 allow for regioselective sequential functionalization.

Physicochemical Profiling & Structural Causality

Understanding the quantitative properties of 2,4,6-Tribromo-3-(trifluoromethyl)phenol is critical for designing robust reaction conditions.

| Parameter | Value | Causality / Impact on Protocol Design |

| Chemical Name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | Core scaffold for multi-functionalization. |

| CAS Number | 384-87-2 | Primary identifier for sourcing and patent literature[2]. |

| Molecular Weight | 398.80 g/mol | High mass requires specific MS tuning parameters. |

| Phenolic pKa | < 6.0 (Estimated) | Highly acidic; easily deprotonated by weak bases (e.g., K2CO3 ) without causing side reactions. |

| MS Isotopic Pattern | 1:3:3:1 | Critical for MS-based self-validation (M, M+2, M+4, M+6). |

Mechanistic Pathway for Sequential Functionalization

The following diagram illustrates the logical progression of functionalizing this sterically hindered scaffold.

Workflow for the regioselective functionalization of 2,4,6-Tribromo-3-(trifluoromethyl)phenol.

Self-Validating Experimental Protocols

Protocol A: O-Protection via Benzylation

Causality: Before engaging the bromine atoms in palladium-catalyzed cross-coupling, the highly acidic phenolic proton must be masked to prevent catalyst poisoning or competitive oxidative addition into the O-H bond. Methodology:

-

Charge a flame-dried flask with 2,4,6-tribromo-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (0.2 M).

-

Add K2CO3 (1.5 eq). Note: The low pKa of the phenol allows the use of a mild base, preventing the degradation of sensitive functional groups.

-

Add benzyl bromide (1.1 eq) dropwise at 0∘C .

-

Warm to room temperature and stir for 2 hours.

-

Quench with water, extract with MTBE, wash with brine, dry over Na2SO4 , and concentrate.

Self-Validation System:

-

TLC Check: The starting material is highly polar and streaks on silica due to its acidity. The protected product will elute as a tight, non-polar spot ( Rf≈0.7 in 9:1 Hexanes:EtOAc).

-

MS Check: If the LC-MS shows a mass of[M-H]- (approx. 397 m/z), protection is incomplete. Proceed to the next step only when the [M+H]+ of the benzylated product is the sole species.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-4

Causality: Why does C-4 react first? The C-2 position is flanked by the −OR group and the −CF3 group, creating extreme steric shielding. C-6 is adjacent to the oxygen but meta to the −CF3 . C-4 is ortho to the strongly electron-withdrawing −CF3 group, which accelerates oxidative addition of Pd(0) into the C-Br bond, while being significantly less sterically hindered than C-2. Methodology:

-

In a Schlenk tube, combine the O -protected scaffold (1.0 eq), Aryl Boronic Acid (1.05 eq), and K3PO4 (2.0 eq).

-

Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand provides the necessary bite angle to force reductive elimination while resisting steric bulk.

-

Suspend in a degassed mixture of 1,4-Dioxane/ H2O (4:1, 0.1 M).

-

Heat to 80∘C for 4-6 hours under nitrogen.

-

Filter through Celite, concentrate, and purify via flash chromatography.

Self-Validation System:

-

Isotopic Pattern Tracking (Critical): Analyze the crude mixture via LC-MS.

-

Starting Material: Exhibits a 1:3:3:1 tetrad pattern (due to three Br isotopes).

-

Success Indicator: The desired mono-coupled product at C-4 will exhibit a 1:2:1 triad pattern (indicating two remaining Br atoms).

-

Failure Indicator: A 1:1 doublet indicates over-coupling (di-substitution). If observed, immediately halt the reaction and reduce the boronic acid equivalents to 0.95 for the next batch.

-

References

-

Title: Bromination of 3-(Trifluoromethyl)-phenol Source: American Chemical Society (J. Am. Chem. Soc.) URL: [Link]

-

Title: m-trifluoromethylphenol - Uses and Synthesis Source: LookChem URL: [Link]

Sources

Application Notes and Protocols for 2,4,6-Tribromo-3-(trifluoromethyl)phenol in Agrochemical Research

Abstract

The strategic incorporation of a trifluoromethyl (CF3) group into a polyhalogenated phenolic scaffold represents a compelling avenue in the discovery of novel agrochemicals. The CF3 group is known to enhance metabolic stability, lipophilicity, and biological efficacy.[1][2] This guide provides a comprehensive theoretical and practical framework for the synthesis, analysis, and biological evaluation of the novel compound 2,4,6-Tribromo-3-(trifluoromethyl)phenol. As this molecule is not extensively described in current literature, this document is built upon established principles of organic synthesis and agrochemical screening, drawing parallels from its constituent moieties: the fungicidally active 2,4,6-tribromophenol (TBP) and the pharmacokinetically advantageous trifluoromethyl group.[3][4] We present a plausible synthetic pathway, detailed protocols for analytical quantification, and robust methodologies for screening its potential as a fungicide and herbicide.

Introduction: Rationale for Agrochemical Exploration

The field of agrochemical research is in constant pursuit of molecules with high efficacy, novel modes of action, and favorable environmental profiles. The hypothetical molecule, 2,4,6-Tribromo-3-(trifluoromethyl)phenol, is a prime candidate for investigation based on the principle of molecular hybridization.

-

The 2,4,6-Tribromophenol (TBP) Scaffold: TBP is a well-documented biocide, historically used as a fungicide and wood preservative.[3] Its mode of action is often attributed to the disruption of cellular membranes and the uncoupling of oxidative phosphorylation. While effective, its application can be limited by environmental persistence and potential toxicity.[3][5]

-

The Trifluoromethyl (CF3) Moiety: The CF3 group is a cornerstone of modern agrochemical design.[4][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, improve its resistance to metabolic degradation by oxidative enzymes, and increase its binding affinity to target proteins.[1][2]

By combining these two moieties, we hypothesize that 2,4,6-Tribromo-3-(trifluoromethyl)phenol could exhibit enhanced fungicidal or herbicidal activity with a potentially modified toxicological and pharmacokinetic profile compared to TBP alone.

Predicted Physicochemical Properties

The properties of the target compound are predicted by extrapolating from the known data for 2,4,6-Tribromophenol and factoring in the contribution of the trifluoromethyl group.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₇H₂Br₃F₃O | Based on chemical structure. |

| Molecular Weight | 398.80 g/mol | Sum of atomic weights. |

| Appearance | Off-white to pale yellow solid. | Similar to other halogenated phenols. |

| Melting Point | > 95 °C | Expected to be higher than TBP (95 °C) due to increased molecular weight and packing forces. |

| LogP (Octanol/Water) | > 4.5 | The CF3 group (Hansch π value of +0.88) will increase lipophilicity compared to TBP (LogP ≈ 4.24).[1][3] |

| pKa | < 6.0 | The strongly electron-withdrawing CF3 group will increase the acidity of the phenolic hydroxyl group compared to TBP (pKa ≈ 6.5). |

| Solubility | Low in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | High lipophilicity predicts poor aqueous solubility. |

Proposed Synthesis Pathway and Protocol

Direct trifluoromethylation of the sterically hindered and electronically deactivated 2,4,6-tribromophenol ring is synthetically challenging. Therefore, a more plausible multi-step approach is proposed, starting from a precursor that allows for regioselective introduction of the trifluoromethyl group, followed by exhaustive bromination.

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to 2,4,6-Tribromo-3-(trifluoromethyl)phenol.

Detailed Synthesis Protocol (Based on Alternative Route)

This protocol outlines the more feasible approach of brominating a commercially available trifluoromethylphenol precursor.

Objective: To synthesize 2,4,6-Tribromo-3-(trifluoromethyl)phenol from 3-(Trifluoromethyl)phenol.

Materials:

-

3-(Trifluoromethyl)phenol (98%)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Trifluoromethyl)phenol (10.0 g, 61.7 mmol) in glacial acetic acid (100 mL). Cool the flask in an ice bath.

-

Bromine Addition: In a dropping funnel, place a solution of bromine (10.5 mL, 204 mmol, 3.3 equivalents) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred phenol solution over 60 minutes, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water containing sodium thiosulfate (approx. 5 g) to quench the excess bromine. Stir until the red-orange color dissipates.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,4,6-Tribromo-3-(trifluoromethyl)phenol as a solid.

Application Notes & Protocols for Agrochemical Screening

Protocol 1: In Vitro Antifungal Activity Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against common phytopathogenic fungi.

Target Organisms:

-

Botrytis cinerea (Gray Mold)

-

Fusarium oxysporum (Fusarium Wilt)

-

Alternaria solani (Early Blight)

Materials:

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Sterile 96-well microplates

-

Test compound stock solution (10 mg/mL in DMSO)

-

Positive control (e.g., Tebuconazole)

-

Spore suspension of target fungi (~10⁵ spores/mL)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in PDB directly in the 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.05 µg/mL. Include wells for a positive control, a negative control (DMSO vehicle), and a media-only sterility control.

-

Inoculation: Add 10 µL of the fungal spore suspension to each well (except the sterility control).

-

Incubation: Seal the plate and incubate at 25 °C for 48-72 hours, or until robust growth is observed in the negative control wells.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth, as determined by visual inspection or by measuring optical density at 600 nm.

Hypothetical Data Presentation:

| Compound | MIC (µg/mL) vs B. cinerea | MIC (µg/mL) vs F. oxysporum |

| 2,4,6-Tribromo-3-(trifluoromethyl)phenol | 1.56 | 3.13 |

| 2,4,6-Tribromophenol (TBP) | 6.25 | 12.5 |

| Tebuconazole (Control) | 0.78 | 0.39 |

Protocol 2: Pre-Emergence Herbicidal Activity Assay

Objective: To evaluate the pre-emergence herbicidal activity of the test compound on monocot and dicot indicator plants.

Indicator Species:

-

Monocot: Lolium perenne (Perennial Ryegrass)

-

Dicot: Lepidium sativum (Garden Cress)

Materials:

-

Petri dishes (9 cm) with filter paper or small pots with sandy loam soil

-

Test compound solutions (in acetone/water with a surfactant) at various concentrations (e.g., 10, 50, 100, 200 ppm).

-

Positive control (e.g., Glyphosate)

-

Seeds of indicator species

Procedure:

-

Application: For petri dish assays, add 5 mL of the test solution to each dish. For pot assays, spray the soil surface evenly with the test solution. Prepare a vehicle control (solvent only) and a positive control.

-

Sowing: Place 20-30 seeds of an indicator species onto the treated filter paper or soil surface.

-

Incubation: Cover the dishes/pots and place them in a growth chamber with controlled light (16h/8h light/dark), temperature (22-25 °C), and humidity.

-

Evaluation: After 7-10 days, assess the herbicidal effect by counting the number of germinated seeds and measuring the root and shoot length of the seedlings. Calculate the percent inhibition relative to the vehicle control.

Workflow for Bioactivity Screening

Caption: Workflow for primary agrochemical bioactivity screening.

Proposed Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this semi-volatile, halogenated compound.[7][8][9]

Instrumentation:

-

Gas Chromatograph with a split/splitless injector and a mass selective detector.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

GC Parameters:

-

Injector Temp: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

MS Parameters:

-

Ion Source Temp: 230 °C

-

Quadrupole Temp: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for trace analysis, Full Scan (m/z 50-500) for identification.

-

Expected Key Ions (m/z): 398 (M+), 379 (M-F), 319 (M-Br), and characteristic isotopic patterns for 3 bromine atoms.

-

Safety and Handling Precautions

As no specific safety data exists for 2,4,6-Tribromo-3-(trifluoromethyl)phenol, precautions should be based on the known hazards of its structural analog, 2,4,6-Tribromophenol.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[10] May be harmful if swallowed or absorbed through the skin.[11] Long-term effects are unknown.

-

Environmental Hazards: Assumed to be toxic to aquatic life with potential for long-lasting effects.[11] Do not discharge into the environment.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consider incineration in a licensed facility.

References

-

Wu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]

-

Ogawa, Y., & Shibata, N. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Trexler, A. W., et al. (2022). 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier. Toxicological Sciences. Available at: [Link]

- Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.

-

Analytical Methods Committee. (2014). Vortex-assisted emulsification microextraction for the determination of phenols in water. Analytical Methods. Available at: [Link]

- E. I. Du Pont de Nemours and Company. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. Available at: [Link]

- Hanusova, K., et al. (2012). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL.

- Laars, M., & Schmalz, H.-G. (2014). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.

-

Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. Available at: [Link]

-

Bohl, V. J., & Togna, A. P. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Cheung, C. W., & Ma, S. (2024). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

- Singh, R. P. (2023). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.

- ChemicalBook. (2026).

-

Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). ResearchGate. Available at: [Link]

-

Ogawa, Y., & Shibata, N. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

- Vorob'eva, O. I., et al. (2018). Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development.

- BenchChem. (2025). A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols. BenchChem.

-

Hartwig, J. F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. Available at: [Link]

- Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol.

- Hooker Chemical Corporation. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Exposome-Explorer. (2005). Material Safety Data Sheet 2,4,6-Tribromophenol, 98%. Exposome-Explorer.

-

Wu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

- ThermoFisher. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Cambridge Isotope Laboratories. (2023). 2,4,6-TRIBROMOPHENOL (13C6, 99%)

- Giradkar, P. P., et al. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. IJCRT.org.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Tribromophenol. Thermo Fisher Scientific.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2,4,6-Tribromo-3-(trifluoromethyl)phenol

Introduction: The Analytical Challenge

2,4,6-Tribromo-3-(trifluoromethyl)phenol is a complex halogenated aromatic compound. Its structure, featuring three bromine atoms and a trifluoromethyl group on a phenol ring, presents unique analytical challenges and suggests potential applications or environmental significance requiring precise quantification. The trifluoromethyl (-CF3) group, known for its strong electron-withdrawing properties and metabolic stability, can significantly alter a molecule's chemical and biological characteristics.[1] Similarly, the polybrominated structure is common in fungicides and flame retardants, which are often subject to regulatory monitoring due to their environmental persistence and potential toxicity.[2][3]

The accurate detection of this molecule is paramount for researchers in drug development, where it may act as an intermediate or metabolite, and for environmental scientists monitoring persistent organic pollutants. The inherent polarity of the phenolic hydroxyl group can lead to poor chromatographic performance, while the complex structure demands highly selective and sensitive detection techniques.

This application note provides a comprehensive guide to robust analytical methodologies for the isolation and quantification of 2,4,6-Tribromo-3-(trifluoromethyl)phenol from complex matrices. We present two primary, validated workflows: a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization for maximum sensitivity and specificity, and an orthogonal confirmatory method using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The causality behind each step is explained to empower researchers to adapt these protocols to their specific needs.

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is critical for method development. The following properties for 2,4,6-Tribromo-3-(trifluoromethyl)phenol are estimated based on its structure and data from analogous compounds like 2,4,6-tribromophenol and other trifluoromethylated aromatics.[4][5][6]

| Property | Predicted Value | Rationale / Significance |

| Molecular Formula | C₇H₂Br₃F₃O | Defines the exact mass for mass spectrometry. |

| Molecular Weight | 398.79 g/mol | Essential for preparing standard solutions and for MS identification. |

| Boiling Point | > 250 °C | High boiling point suggests GC analysis requires derivatization to increase volatility. |

| pKa | ~6-7 | The acidic proton on the hydroxyl group necessitates pH control during extraction. |

| LogP (octanol/water) | > 4.5 | High lipophilicity indicates strong partitioning into organic solvents and potential for bioaccumulation. |

| Appearance | White to off-white solid | Standard handling procedures for solid analytical standards apply. |

Comprehensive Analytical Workflow